1-[3,5-Bis(benzyloxy)phenyl]ethanamine
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Overview
Description
1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves the protection of phenolic groups followed by amination. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . Another approach involves the use of a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates .
Industrial Production Methods
Industrial production methods for this compound often rely on biocatalytic processes due to their high selectivity and efficiency. The use of recombinant engineered bacteria expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to enhance the yield and enantiomeric excess of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(benzyloxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[3,5-Bis(benzyloxy)phenyl]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, in biocatalytic processes, the compound acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the conversion of starting materials into desired products .
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine: This compound is similar in structure but contains trifluoromethyl groups instead of benzyloxy groups.
1-[3,5-Dimethoxyphenyl]ethanamine: Another related compound with methoxy groups replacing the benzyloxy groups.
Uniqueness
1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to its specific benzyloxy substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
276875-34-4 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3 |
InChI Key |
SFCZIKBDOYFRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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